

Crystal structure analysis of 1-(1-cyclopropylethyl)-1H-pyrazole derivatives

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Compound of Interest

Compound Name: 1-(1-cyclopropylethyl)-1H-pyrazole

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A Technical Guide to the Crystal Structure Analysis of Pyrazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design. This guide provides an in-depth overview of the experimental and computational workflow for the crystal structure analysis of pyrazole derivatives. Due to the absence of publicly available crystallographic data for **1-(1-cyclopropylethyl)-1H-pyrazole** derivatives, this document will utilize ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate as a representative case study to illustrate the core principles and techniques.

Introduction to Pyrazole Derivatives and Crystallography

Pyrazole derivatives are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The therapeutic efficacy of these compounds is intrinsically linked to their molecular geometry, conformation, and the intermolecular interactions they form in the solid state.



Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional structure of a molecule.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can elucidate atomic coordinates, bond lengths, bond angles, and torsional angles, providing an unambiguous structural model. This information is critical for understanding receptor binding, mechanism of action, and for the design of new, more potent analogues.

Experimental Protocols

The process of crystal structure analysis involves several key stages, from the synthesis and crystallization of the compound to the final refinement and validation of the structural model.

Synthesis and Crystallization

A general and widely used method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6]

General Synthesis Protocol for 1-Substituted Pyrazoles:

- Reaction Setup: A 1,3-dicarbonyl compound (1.0 mmol) and the desired hydrazine derivative (1.0 mmol) are added to a round-bottom flask.
- Solvent and Catalyst: Ethanol is typically used as the solvent. A catalytic amount of acid (e.g., acetic acid) or a heterogeneous catalyst may be added to facilitate the reaction.[3][5]
- Reaction Conditions: The mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by Thin Layer Chromatography (TLC).[7]
- Work-up and Purification: Upon completion, the solvent is removed under reduced pressure.
 The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) to yield the final pyrazole derivative.

Crystallization Protocol: High-quality single crystals are essential for a successful SCXRD experiment.[8]



- Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble.
- Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature.
 Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.
- Other Techniques: If slow evaporation is unsuccessful, other methods such as vapor diffusion or slow cooling of a saturated solution may be employed.

Single-Crystal X-ray Diffraction (SCXRD)

The following protocol outlines the standard procedure for data collection using a modern diffractometer.[9][10]

Data Collection Protocol:

- Crystal Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a minimal amount of adhesive.[8][9]
- Centering and Screening: The crystal is centered in the X-ray beam. Preliminary diffraction images are collected to assess the crystal's quality and diffraction power.[10]
- Unit Cell Determination: A short series of frames is collected to determine the unit cell parameters and the Bravais lattice.
- Data Collection Strategy: Based on the unit cell and symmetry, a data collection strategy is calculated to ensure a complete and redundant dataset is collected. This involves defining the scan ranges (e.g., ω and φ scans) and exposure times.[11]
- Full Data Collection: The full dataset is collected, often at a low temperature (e.g., 100 K or 173 K) to minimize thermal motion and radiation damage. The instrument measures the intensities and positions of thousands of reflections.[12]
- Data Reduction: The raw diffraction images are processed. This involves integrating the reflection intensities, correcting for experimental factors (like Lorentz and polarization



effects), and applying an absorption correction.[13] The output is a reflection file (e.g., an .hkl file) containing the Miller indices (h,k,l) and their corresponding intensities.

Structure Solution and Refinement

The final step is to convert the diffraction data into a 3D atomic model using specialized software, such as the widely used SHELX package.[14][15]

Structure Solution and Refinement Protocol:

- Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal's space group.
- Structure Solution (Phasing): The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods (e.g., with SHELXS or SHELXT).[14] This provides a preliminary model of the molecular structure.
- Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL).[15] This iterative process involves:
 - Assigning atom types (C, N, O, etc.).
 - Refining atomic positions.
 - Refining thermal parameters (initially isotropic, then anisotropic for non-hydrogen atoms).
 - Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.
- Model Validation: The final refined model is validated using metrics such as the R-factor (R1) and weighted R-factor (wR2), which indicate the agreement between the calculated and observed structure factors. The goodness-of-fit (S) should be close to 1.0. The final model is checked for chemical reasonability.

Data Presentation: A Case Study

The following tables summarize the crystallographic data for the representative compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.[13][16]



Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Chemical Formula	C13H14N2O2
Formula Weight (M _r)	230.26
Crystal System	Triclinic
Space Group	P-1
a (Å)	8.1338 (12)
b (Å)	8.1961 (9)
c (Å)	10.7933 (11)
α (°)	74.013 (9)
β (°)	83.308 (10)
y (°)	64.734 (13)
Volume (V) (ų)	625.54 (13)
Z	2
Temperature (K)	293
Radiation Type	Μο Κα
μ (mm ⁻¹)	0.08

Table 2: Data Collection and Refinement Statistics



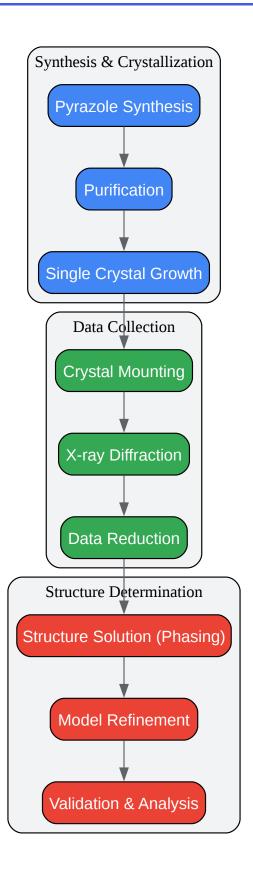
Parameter	Value
Reflections Collected	4295
Independent Reflections	2197
R_int	0.032
Final R1 [I > $2\sigma(I)$]	0.067
wR2 (all data)	0.201
Goodness-of-fit (S)	1.15
Final $\Delta \rho$ (e Å ⁻³) (max/min)	0.18 / -0.23

Data sourced from Wang & Feng (2014).[13][16]

Mandatory Visualizations

Diagrams created with Graphviz to illustrate key workflows and relationships.

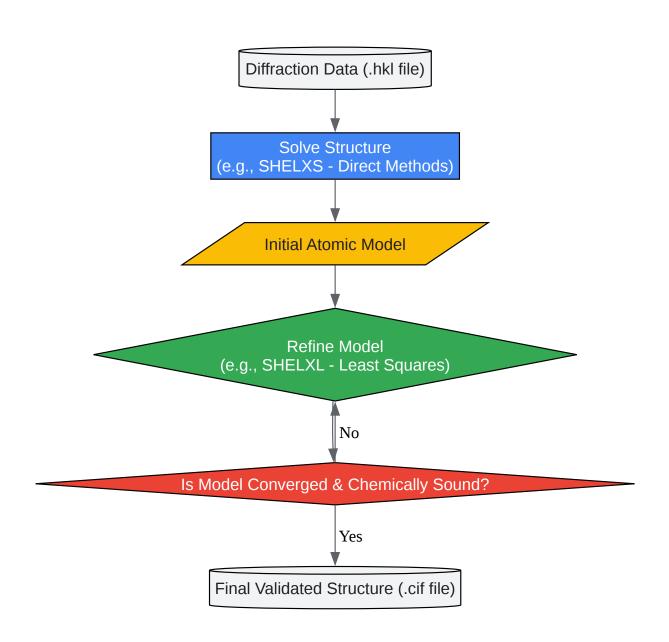




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Caption: Overall workflow for single-crystal structure analysis.





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Caption: Logical flow of structure solution and refinement.



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